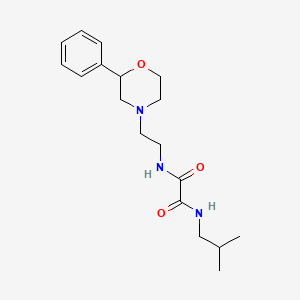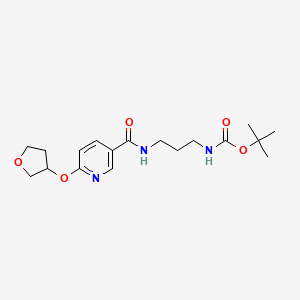
tert-Butyl 4-(5-nitropyridine-2-ylamino)piperidine-1-carboxylate
Descripción general
Descripción
“tert-Butyl 4-(5-nitropyridine-2-ylamino)piperidine-1-carboxylate” is a chemical compound with the molecular formula C15H22N4O4 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, “tert-Butyl 4-(5-aminopyridin-2-ylamino)piperidine-1-carboxylate” was synthesized through a reaction involving 2-bromo-5-nitro-pyridine, 4-amino-piperidine-1-carboxylic acid tert-butyl ester, and triethylamine .Molecular Structure Analysis
The molecular weight of “tert-Butyl 4-(5-nitropyridine-2-ylamino)piperidine-1-carboxylate” is 322.36 . The InChI key is FQTYGHIEYTTWFB-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación
Catalytic Applications in Chemistry
One significant application of similar compounds to tert-Butyl 4-(5-nitropyridine-2-ylamino)piperidine-1-carboxylate is in catalysis. Polymethacrylates containing a 4-amino-pyridyl derivative, such as 2-(4-(pyridin-4-yl)piperazine-1-carboxamido)ethyl methacrylate, have shown effectiveness as catalysts in acylation chemistry. The presence of tertiary-amine groups in these polymers enhances their catalytic activity, particularly in the acylation of tert-butanol with acetic anhydride to form tert-butyl acetate. This showcases the utility of pyridine and piperidine derivatives in catalytic processes, potentially applicable to tert-Butyl 4-(5-nitropyridine-2-ylamino)piperidine-1-carboxylate as well (Mennenga et al., 2015).
Intermediate in Drug Synthesis
Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a structurally similar compound, has been identified as a crucial intermediate in the synthesis of small molecule anticancer drugs. The synthesis method developed for this compound, involving nucleophilic substitution, oxidation, halogenation, and elimination reactions, underscores the potential use of tert-Butyl 4-(5-nitropyridine-2-ylamino)piperidine-1-carboxylate in drug synthesis pathways, particularly in developing anticancer therapeutics (Zhang et al., 2018).
Antibacterial and Anthelmintic Activities
Another related compound, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, was synthesized and evaluated for its antibacterial and anthelmintic activities. Although it showed moderate anthelmintic activity, this suggests that tert-Butyl 4-(5-nitropyridine-2-ylamino)piperidine-1-carboxylate could potentially be explored for similar biological activities (Sanjeevarayappa et al., 2015).
Safety and Hazards
Safety data sheets indicate that if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes into contact with skin or eyes, it should be rinsed with water. If swallowed, the mouth should be rinsed and medical attention should be sought if the person feels unwell .
Mecanismo De Acción
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of “tert-Butyl 4-(5-nitropyridine-2-ylamino)piperidine-1-carboxylate”. Factors such as temperature, pH, and the presence of other molecules could affect the compound’s stability and its interactions with its targets . .
Propiedades
IUPAC Name |
tert-butyl 4-[(5-nitropyridin-2-yl)amino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O4/c1-15(2,3)23-14(20)18-8-6-11(7-9-18)17-13-5-4-12(10-16-13)19(21)22/h4-5,10-11H,6-9H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHRSBUULWXMEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=NC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(5-nitropyridine-2-ylamino)piperidine-1-carboxylate | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-bromophenyl)-3-(2-methoxyethyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2996397.png)
![2-(2-ethylquinazolin-4-yl)oxy-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2996399.png)
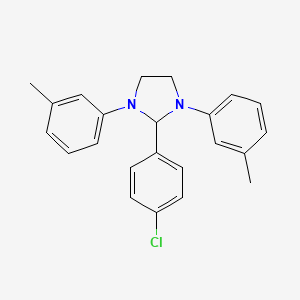
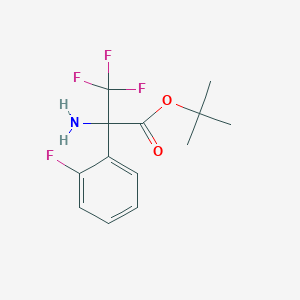
![2-(4-(Methoxycarbonyl)bicyclo[2.2.1]heptan-1-yl)acetic acid](/img/structure/B2996404.png)
![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2996405.png)
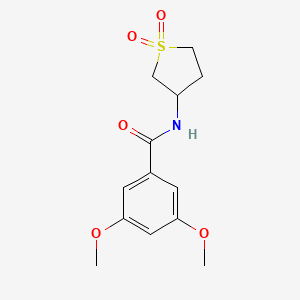
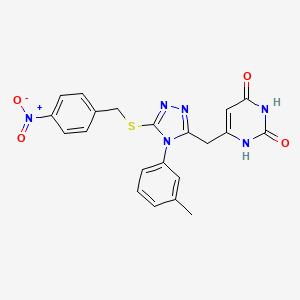
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2996410.png)
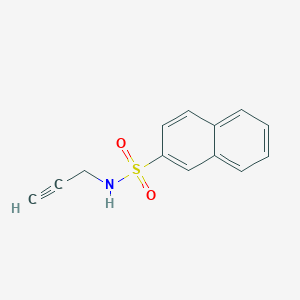
![N-{4-[(4-methylphenyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2996414.png)
